molecular formula C13H22O2 B13495096 1-Allyl-4-isopropylcyclohexane-1-carboxylic acid

1-Allyl-4-isopropylcyclohexane-1-carboxylic acid

Cat. No.: B13495096
M. Wt: 210.31 g/mol
InChI Key: VWFAIKHHBFQSMY-UHFFFAOYSA-N
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Description

1-Allyl-4-isopropylcyclohexane-1-carboxylic acid is an organic compound belonging to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by the presence of an allyl group, an isopropyl group, and a carboxylic acid functional group attached to a cyclohexane ring. The molecular formula of this compound is C13H22O2.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Allyl-4-isopropylcyclohexane-1-carboxylic acid can be synthesized through various organic reactions. One common method involves the alkylation of cyclohexane derivatives followed by carboxylation. For instance, the allylation of 4-isopropylcyclohexanone can be achieved using allyl bromide in the presence of a base such as potassium carbonate. The resulting allylated product can then be oxidized to introduce the carboxylic acid group.

Industrial Production Methods: Industrial production of this compound typically involves large-scale organic synthesis techniques. These methods often utilize continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Allyl-4-isopropylcyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as esters or amides.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The allyl and isopropyl groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of esters, amides, or other oxidized derivatives.

    Reduction: Formation of alcohols or other reduced compounds.

    Substitution: Formation of halogenated derivatives or other substituted compounds.

Scientific Research Applications

1-Allyl-4-isopropylcyclohexane-1-carboxylic acid has various applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Allyl-4-isopropylcyclohexane-1-carboxylic acid involves its interaction with molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions with proteins and enzymes. The allyl and isopropyl groups can influence the compound’s hydrophobicity and binding affinity. These interactions can modulate the activity of biological targets and pathways, leading to various effects.

Comparison with Similar Compounds

1-Allyl-4-isopropylcyclohexane-1-carboxylic acid can be compared with other similar compounds, such as:

    Cyclohexane-1-carboxylic acid: Lacks the allyl and isopropyl groups, resulting in different chemical and biological properties.

    4-Isopropylcyclohexane-1-carboxylic acid: Lacks the allyl group, leading to differences in reactivity and applications.

    1-Allylcyclohexane-1-carboxylic acid:

The presence of both allyl and isopropyl groups in this compound makes it unique and versatile for various applications.

Properties

Molecular Formula

C13H22O2

Molecular Weight

210.31 g/mol

IUPAC Name

4-propan-2-yl-1-prop-2-enylcyclohexane-1-carboxylic acid

InChI

InChI=1S/C13H22O2/c1-4-7-13(12(14)15)8-5-11(6-9-13)10(2)3/h4,10-11H,1,5-9H2,2-3H3,(H,14,15)

InChI Key

VWFAIKHHBFQSMY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CCC(CC1)(CC=C)C(=O)O

Origin of Product

United States

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